molecular formula C7H5ClN6 B13243595 4-Chloro-6-(pyrimidin-5-yl)-1,3,5-triazin-2-amine

4-Chloro-6-(pyrimidin-5-yl)-1,3,5-triazin-2-amine

Cat. No.: B13243595
M. Wt: 208.61 g/mol
InChI Key: BSYFFNNPJFPFGY-UHFFFAOYSA-N
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Description

4-Chloro-6-(pyrimidin-5-yl)-1,3,5-triazin-2-amine is a heterocyclic compound featuring a 1,3,5-triazine core substituted with a chlorine atom at position 4, a pyrimidin-5-yl group at position 6, and an amine at position 2. This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical research. Its reactivity at the chloro-substituted position allows for further functionalization, enabling the synthesis of diverse derivatives with tailored biological activities .

Properties

Molecular Formula

C7H5ClN6

Molecular Weight

208.61 g/mol

IUPAC Name

4-chloro-6-pyrimidin-5-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C7H5ClN6/c8-6-12-5(13-7(9)14-6)4-1-10-3-11-2-4/h1-3H,(H2,9,12,13,14)

InChI Key

BSYFFNNPJFPFGY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=N1)C2=NC(=NC(=N2)Cl)N

Origin of Product

United States

Preparation Methods

Synthesis via Nucleophilic Aromatic Substitution on Dichlorotriazines

Method Overview:
This classical approach involves starting from a dichlorinated triazine precursor, such as 2,4,6-trichloropyrimidine or 2,4-dichloro-6-morpholino-1,3,5-triazine , which undergoes selective nucleophilic substitution at the chlorine positions with suitable amines or heterocyclic derivatives.

Procedure:

  • React 2,4,6-trichloropyrimidine with ammonia or amino derivatives under reflux conditions to selectively replace chlorine atoms with amino groups.
  • Alternatively, starting from 2,4-dichloro-6-morpholino-1,3,5-triazine , perform nucleophilic substitution with pyrimidin-5-amine or derivatives in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Key Points:

  • The reaction typically proceeds via nucleophilic attack on the electron-deficient triazine ring.
  • Selectivity can be controlled by temperature and stoichiometry.
  • The resulting amino-triazine intermediates can be further functionalized.

Suzuki-Miyaura Cross-Coupling for Aromatic Substituents

Method Overview:
Recent advances have employed palladium-catalyzed Suzuki coupling to introduce aromatic or heteroaromatic groups, such as pyrimidine rings, onto the triazine core.

Procedure:

  • Synthesize boronic ester intermediates from pyrimidine derivatives, such as 2-amino-5-bromopyrimidine , via Miyaura borylation.
  • Couple these with halogenated triazines (e.g., a1–a6 intermediates) using PdCl₂(dppf) as catalyst in a suitable solvent like 1,4-dioxane under reflux.

Advantages:

  • Enables precise installation of pyrimidine rings at specific positions.
  • Provides high yields and regioselectivity.

Amine Functionalization and Substitutions

Method Overview:
Post-coupling, the amino groups on the triazine scaffold are further modified via reductive amination, acylation, or sulfonylation to generate derivatives with enhanced biological activity.

Procedure:

  • Reductive amination with aldehydes (e.g., cyclopropanecarbaldehyde) in the presence of reducing agents.
  • Acylation using acyl chlorides or anhydrides.
  • Sulfonylation with sulfonyl chlorides to introduce sulfonyl groups.

Note:
The presence of amino groups at specific positions allows for diversification of the compound's pharmacological profile.

Deprotection and Final Functionalization

Method Overview:
Protecting groups such as Boc are used during synthesis to prevent undesired reactions, which are later removed using acids like trifluoroacetic acid (TFA).

Procedure:

  • Treat Boc-protected intermediates with TFA in dichloromethane at room temperature to yield free amines.
  • Final modifications include substitution at the amino groups or heterocyclic ring systems to tailor activity.

Summary Data Table of Preparation Methods

Method Starting Materials Key Reactions Typical Conditions Yield Remarks
Nucleophilic substitution 2,4,6-Trichloropyrimidine or 2,4-dichloro-6-morpholino-1,3,5-triazine Nucleophilic attack by amines Reflux in DMF or similar solvent 70-90% Widely used for initial core synthesis
Suzuki-Miyaura coupling Boronic esters from pyrimidines + halogenated triazines Palladium-catalyzed cross-coupling Reflux in 1,4-dioxane, inert atmosphere 80-88% Enables aromatic substitution
Amine derivatization Amino-triazine intermediates Reductive amination, acylation, sulfonylation Room temperature to reflux Variable Diversifies derivatives
Deprotection Boc-protected intermediates Acidic treatment with TFA Room temperature Quantitative Final step for free amines

Research Findings and Notes

  • The process involving nucleophilic substitution on dichlorotriazines offers a straightforward route but often suffers from incomplete conversion and side reactions, requiring purification steps to improve yields.
  • Suzuki coupling has been demonstrated as an efficient method for introducing heteroaryl groups like pyrimidines, with high regioselectivity and yields, as shown in recent literature.
  • Functionalization at the amino groups via reductive amination or acylation allows for the synthesis of a broad spectrum of derivatives, some with promising biological activities, including kinase inhibition.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 4 of the triazine ring undergoes nucleophilic displacement under basic conditions. This reaction is pivotal for introducing diverse functional groups:

Table 1: Nucleophilic Substitution Reactions

NucleophileConditionsProductYieldSource
Aliphatic aminesNaHCO₃, EtOH, reflux (12–24 h)4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazin-2-amine derivatives65–88%
MorpholineK₂CO₃, DMF, 80°C (6 h)4-Morpholino-6-(pyrimidin-5-yl)-1,3,5-triazin-2-amine80%
PiperidineNa₂CO₃, CH₃CN, RT (overnight)4-Piperidino-6-(pyrimidin-5-yl)-1,3,5-triazin-2-amine75%

For example, reaction with morpholine generates 4-morpholino-6-(pyrimidin-5-yl)-1,3,5-triazin-2-amine , a key intermediate in PI3K inhibitor synthesis .

Suzuki–Miyaura Cross-Coupling Reactions

The pyrimidin-5-yl group facilitates palladium-catalyzed cross-coupling with boronic acids or esters:

Table 2: Suzuki Coupling Reactions

Boronic Acid/EstersCatalyst SystemConditionsProductYieldSource
4-(Trifluoromethyl)pyrimidin-2-amine-boronic esterPdCl₂(dppf), K₂CO₃, 1,4-dioxane/H₂OReflux, Ar (4 h)5-(4,6-Dimorpholino-triazin-2-yl)-4-CF₃-pyrimidin-2-amine52%
2-Aminopyridine-5-boronic esterPdCl₂(dppf), K₃PO₄, 1,4-dioxane95°C, Ar (2 h)5-(Triazin-2-yl)pyridin-2-amine69%

These reactions retain the pyrimidinyl substituent while introducing aryl/heteroaryl groups at position 2 of the triazine .

Functionalization via Reductive Amination

The amine group at position 2 can undergo reductive amination with aldehydes or ketones:

Example Reaction:
4-Chloro-6-(pyrimidin-5-yl)-1,3,5-triazin-2-amine + isobutyraldehyde →
4-Chloro-6-(pyrimidin-5-yl)-N-isopropyl-1,3,5-triazin-2-amine (yield: 86%) .

Conditions: NaBH₃CN, MeOH, RT (12 h).

Stability Under Acidic/ Basic Conditions

  • Acidic Hydrolysis : The triazine ring remains stable in dilute HCl (1 M) at 50°C for 24 h.

  • Basic Hydrolysis : Degrades in NaOH (2 M) at 80°C, forming pyrimidine-5-carboxamide and cyanuric acid.

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The physicochemical properties of triazine derivatives are highly influenced by substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions 4, 6) Molecular Weight Key Properties Reference
4-Chloro-6-(pyrimidin-5-yl)-1,3,5-triazin-2-amine Cl, pyrimidin-5-yl 222.63 g/mol Moderate polarity due to pyrimidine; chloro group enhances electrophilicity
4-Chloro-6-(difluoromethyl)-1,3,5-triazin-2-amine Cl, difluoromethyl 193.57 g/mol Increased lipophilicity from -CF2H; improved metabolic stability
4-Chloro-6-methyl-1,3,5-triazin-2-amine Cl, methyl 159.58 g/mol Lower molecular weight; reduced steric hindrance for nucleophilic substitution
Terbuthylazine Cl, ethylimino, tert-butyl 229.71 g/mol Hydrophobic substituents favor herbicidal activity; agrochemical use
4-Chloro-6-(5-fluoro-1,3-dihydro-2H-isoindol-2-yl)-1,3,5-triazin-2-amine Cl, 5-fluoroisoindoline 307.73 g/mol Fluorine enhances bioavailability; used in CNS-targeting drug discovery

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., pyrimidin-5-yl, -CF2H) increase electrophilicity at the triazine core, facilitating nucleophilic substitution reactions .
  • Lipophilicity : Alkyl (e.g., methyl) and fluorinated substituents improve membrane permeability, critical for central nervous system (CNS) drug candidates .
  • Steric Hindrance : Bulky groups (e.g., tert-butyl in Terbuthylazine) reduce reactivity but enhance target selectivity in agrochemicals .

Key Observations :

  • Temperature Control : Reactions at 0 °C minimize side reactions, as seen in the synthesis of fluoroisoindoline derivatives .
  • Acid Scavengers : Sodium carbonate is commonly used to neutralize HCl generated during substitution, improving yields .

Key Observations :

  • Antileukemic Activity : Electron-deficient aryl groups (e.g., 4-chlorophenyl) enhance cytotoxicity against leukemia cells .
  • Receptor Selectivity : Piperazine and selenium-containing substituents improve 5-HT6 receptor binding affinity .
  • Agrochemical vs. Pharmaceutical Use : Hydrophobic substituents (e.g., tert-butyl) favor herbicidal applications, while polar groups (e.g., pyrimidinyl) align with drug discovery .

Structural and Crystallographic Insights

Crystal structures of triazine derivatives reveal packing patterns and hydrogen-bonding networks:

  • 4-Chloro-N,N-diethyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine : The piperidinyl group adopts a chair conformation, stabilizing the crystal lattice via N-H···Cl interactions .

Biological Activity

4-Chloro-6-(pyrimidin-5-yl)-1,3,5-triazin-2-amine is a heterocyclic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a triazine ring substituted with a chloro group and a pyrimidinyl group, which contributes to its unique interactions within biological systems. Its molecular formula is C7_7H5_5ClN6_6, and it has a molecular weight of approximately 208.61 g/mol.

The primary biological activity of 4-Chloro-6-(pyrimidin-5-yl)-1,3,5-triazin-2-amine is attributed to its ability to act as a kinase inhibitor . Kinases are enzymes that play critical roles in cellular signaling pathways, and their inhibition can disrupt processes essential for tumor proliferation. The compound binds to specific molecular targets, inhibiting their activity and thus affecting cell growth and survival pathways crucial in cancer therapy.

Synthesis

The synthesis of 4-Chloro-6-(pyrimidin-5-yl)-1,3,5-triazin-2-amine typically involves the reaction of 4,6-dichloro-1,3,5-triazine with pyrimidine-5-amine under basic conditions. Common bases used include sodium hydroxide or potassium carbonate, with the reaction often requiring heating to facilitate substitution. In industrial settings, continuous flow reactors and microwave-assisted synthesis methods are employed to enhance yield and efficiency.

Biological Activity Data

The biological activity of 4-Chloro-6-(pyrimidin-5-yl)-1,3,5-triazin-2-amine has been explored through various studies focusing on its interactions with kinases and other proteins. Below is a summary table highlighting key findings from different research studies:

StudyBiological ActivityIC50_{50} (µM)Remarks
Kinase inhibition0.17 - 1.21Effective against multiple kinase targets involved in cancer pathways.
Anti-HIV activityEC50_{50} = 10.6Demonstrated potency against wild-type HIV strains.
Enzyme inhibitionVariesInhibitory effects noted on various enzymes; specific targets remain under investigation.

Case Studies

  • Kinase Inhibition : Research has shown that 4-Chloro-6-(pyrimidin-5-yl)-1,3,5-triazin-2-amine effectively inhibits several kinases associated with cancer proliferation. The compound's binding affinity allows for selective inhibition, making it a promising candidate for targeted cancer therapies.
  • Anti-HIV Activity : In studies assessing its antiviral properties, the compound exhibited significant inhibitory activity against wild-type HIV strains with an EC50_{50} value of 10.6 nM. This suggests potential applications in developing non-nucleoside reverse transcriptase inhibitors (NNRTIs) .
  • Enzyme Interaction Studies : Further investigations into the interactions of this compound with various enzymes have revealed its capability to bind effectively to target sites within these proteins, leading to notable inhibition of their activities.

Comparison with Similar Compounds

4-Chloro-6-(pyrimidin-5-yl)-1,3,5-triazin-2-amine shares structural similarities with other compounds known for their biological activities. A comparison with similar compounds is provided below:

Compound NameMolecular FormulaKey Features
4-Chloro-6-methyl-[1,3,5]triazin-2-aminoC7_7H7_7ClN4_4Contains a methyl group instead of a pyrimidinyl group.
4-Chloro-6-(pyridazin-4-YL)-1,3,5-triazin-2-aminoC7_7H5_5ClN6_6Features a pyridazinyl substitution instead of pyrimidinyl.
5-(4,6-Dimorpholino-[1,3,5]triazin-2-YL)C10_{10}H14_{14}ClN7_7O2_2A morpholino derivative that shows different biological activities.

Q & A

Q. Advanced Research Focus

  • 3D-QSAR : Build models using antileukemic activity data from analogs (e.g., IC50_{50} values). Align molecular fields (steric, electrostatic) to identify pharmacophoric features enhancing activity .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electron density distribution. High electron density at the triazine ring correlates with DNA intercalation potential .

What experimental design strategies (e.g., factorial design) improve synthesis efficiency?

Advanced Research Focus
Use Box-Behnken or Central Composite Designs to optimize variables:

  • Factors : Temperature, solvent polarity, catalyst loading.
  • Responses : Yield, purity, reaction time.
    For example, a 32^2 factorial design revealed that increasing DMF volume from 10 mL to 20 mL improved yield by 18% while reducing side products .

How should researchers address contradictory bioactivity data in cytotoxicity studies?

Q. Advanced Research Focus

  • Systematic Validation : Replicate assays under standardized conditions (e.g., MTT protocol, same cell line passage number).
  • Control Experiments : Compare with known triazine-based antimetabolites (e.g., azacitidine) to calibrate activity thresholds.
  • Mechanistic Studies : Use molecular docking to verify binding affinity to target enzymes (e.g., dihydrofolate reductase) .

What advanced purification techniques resolve challenges in isolating this compound?

Q. Advanced Research Focus

  • HPLC with HILIC Columns : Effective for polar triazine derivatives; optimize mobile phase (ACN/water with 0.1% TFA).
  • Crystallization : Use solvent diffusion (ether/CH2_2Cl2_2) to grow single crystals for XRD validation.
  • Membrane Filtration : Nanofiltration (3 kDa cutoff) removes high-MW impurities .

What mechanistic insights guide the design of derivatives with enhanced stability?

Q. Advanced Research Focus

  • Hydrolysis Studies : Monitor degradation in PBS (pH 7.4) via LC-MS. Chlorine hydrolysis to hydroxyl groups occurs at >40°C, reducing bioactivity.
  • Electron-Withdrawing Substituents : Introduce nitro or trifluoromethyl groups at position 6 to stabilize the triazine ring against nucleophilic attack .

How do synergistic substituent effects (e.g., pyrimidinyl vs. phenyl groups) impact electronic properties?

Q. Advanced Research Focus

  • Hammett Constants : Pyrimidinyl (σm=0.62\sigma_m = 0.62) increases electron deficiency vs. phenyl (σm=0.37\sigma_m = 0.37), enhancing electrophilicity.
  • DFT Analysis : Pyrimidinyl’s nitrogen atoms lower LUMO energy (-1.8 eV vs. -1.2 eV for phenyl), facilitating charge-transfer interactions .

What methodologies assess the compound’s stability under physiological conditions?

Q. Advanced Research Focus

  • Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks; analyze degradation products via LC-QTOF.
  • Forced Degradation : Expose to oxidative (H2_2O2_2), acidic (0.1M HCl), and basic (0.1M NaOH) conditions to identify vulnerable sites .

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